Dminc-I

Description

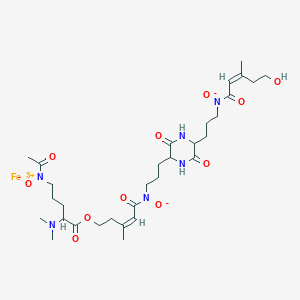

Structure

2D Structure

Properties

IUPAC Name |

[(Z)-5-[3-[5-[3-[[(Z)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 5-[acetyl(oxido)amino]-2-(dimethylamino)pentanoate;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49N6O11.Fe/c1-21(12-17-38)19-27(40)36(46)15-6-9-24-29(42)33-25(30(43)32-24)10-7-16-37(47)28(41)20-22(2)13-18-48-31(44)26(34(4)5)11-8-14-35(45)23(3)39;/h19-20,24-26,38H,6-18H2,1-5H3,(H,32,43)(H,33,42);/q-3;+3/b21-19-,22-20-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZDNKJWCYIABN-JDVCJPALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C)[O-])N(C)C)[O-])[O-])CCO.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)/C=C(/C)\CCOC(=O)C(CCCN(C(=O)C)[O-])N(C)C)[O-])[O-])/CCO.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H49FeN6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

737.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117852-96-7 | |

| Record name | N(alpha)-Dimethylisoneocoprogen I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117852967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Architecture and Domain Specific Functions of Minc

Structural Organization of MinC: N-Terminal Z-Domain and C-Terminal D-Domain

MinC, approximately 231 amino acids in length, consists of two main domains connected by a flexible linker. nih.govasm.orgasm.orgpsu.eduembopress.orgbiorxiv.org

N-Terminal Z-Domain (ZMinC): This domain, typically comprising residues 1 to 95 or 1-120 depending on the definition, is primarily responsible for the direct inhibition of FtsZ assembly. asm.orgasm.orgembopress.orgbiorxiv.orgcore.ac.ukplos.orgZMinC interferes with FtsZ polymerization, a critical step in the formation of the Z-ring, which is the scaffold for bacterial cell division. asm.orgnih.govasm.orgasm.orgpsu.edubiorxiv.orgcore.ac.ukplos.orgnih.govebi.ac.ukresearchgate.netresearchgate.netpsu.eduThe N-terminal domain has been shown to interact with FtsZ, specifically with the H10 helix of FtsZ, and can promote oligomerization, although this activity is partially suppressed in the full-length MinC. asm.orgasm.orgembopress.orgbiorxiv.orgplos.orgresearchgate.net* C-Terminal D-Domain (DMinC): This domain, generally encompassing residues 116-231 or 127-231, is crucial for MinC's localization and activation. nih.govasm.orgbiorxiv.orgDMinC mediates both the homodimerization of MinC and its interaction with key activator proteins like MinD and DicB. asm.orgnih.govasm.orgasm.orgpsu.educore.ac.uknih.govebi.ac.ukresearchgate.netresearchgate.netpsu.eduresearchgate.netroyalsocietypublishing.orgebi.ac.ukStructural analyses have demonstrated that DMinC facilitates MinC dimerization, and is sufficient for this purpose, with the flexible linker allowing the two domains to have conformational freedom. embopress.orgebi.ac.ukebi.ac.ukInteraction with MinD is essential for recruiting MinC to the bacterial membrane. asm.orgasm.orgresearchgate.net

Characterization of the C-Terminal D-Domain (DMinC)

The DMinC domain is a critical component of the Min system, playing a pivotal role in the spatial regulation of cell division. Its characterization reveals several key attributes:

Dimerization: DMinC is the primary mediator of MinC homodimerization. While the N-terminal domain may also contribute, the C-terminal domain is clearly sufficient for this oligomerization. nih.govasm.orgasm.orgembopress.orgresearchgate.netThe MinC protein is believed to function as a dimer or potentially larger oligomers. embopress.orgresearchgate.netStructural analysis reveals it has a right-handed β-helix fold involved in dimer formation. embopress.orgebi.ac.ukebi.ac.ukThis dimerization increases the affinity of MinC for FtsZ. embopress.orgebi.ac.ukebi.ac.uk* Activator Binding: A defining characteristic of DMinC is its ability to bind to activator proteins, primarily MinD and, in some contexts, DicB. asm.orgnih.govasm.orgpsu.educore.ac.uknih.govebi.ac.ukresearchgate.netpsu.eduresearchgate.netroyalsocietypublishing.orgebi.ac.ukacademicoo.comThis interaction is fundamental for MinC's activity in inhibiting FtsZ ring formation at non-midcell sites. asm.orgnih.govpsu.edunih.govpsu.eduacademicoo.com* Targeting to Septal Ring Assemblies: When DMinC forms complexes with MinD or DicB, these complexes acquire a high affinity for components of the nascent septal ring assemblies on the bacterial membrane. asm.orgnih.govpsu.educore.ac.uknih.govresearchgate.netroyalsocietypublishing.orgacademicoo.comThis specific targeting is crucial for bringing the FtsZ-inhibitory ZMinC domain into close proximity with its substrate, enhancing the efficacy of division inhibition. asm.orgpsu.educore.ac.uknih.govResearch indicates that MinD-dependent targeting of MinC can occur in two steps: initial recruitment from the cytoplasm to the membrane, followed by specific targeting of the MinC/MinD complex to septal ring assemblies. asm.orgnih.gov

Functional Significance of DMinC in MinC Dimerization and Overall MinC Activity

Role in MinC Dimerization: The dimerization mediated by DMinC is crucial for the functional integrity of the MinC protein. This oligomeric state is likely essential for its ability to effectively interfere with FtsZ assembly and to interact with its activators. nih.govasm.orgasm.orgembopress.orgresearchgate.net* Activation and Localization of MinC: DMinC's interaction with MinD is paramount for MinC's physiological activity. In the absence of MinD, MinC remains largely cytoplasmic and is significantly less effective at blocking FtsZ assembly unless present at very high concentrations. nih.govpsu.educore.ac.ukpsu.eduMinD recruits MinC to the membrane, increasing its local concentration and enabling its inhibitory function. asm.orgnih.govasm.orgpsu.educore.ac.ukpsu.eduFurthermore, the binding of DMinC to MinD (or DicB) endows the complex with a specific affinity for septal ring targets, thereby directing MinC's inhibitory action to nascent FtsZ assemblies that are forming at incorrect locations. asm.orgnih.govpsu.educore.ac.uknih.govresearchgate.netroyalsocietypublishing.orgacademicoo.com* Synergistic Action: The two domains of MinC, ZMinC and DMinC, function synergistically. While ZMinC directly inhibits FtsZ polymerization, DMinC ensures that ZMinC is delivered to the correct location and at a sufficient concentration to exert its effect. This topological regulation is critical for preventing the formation of polar Z-rings and ensuring cell division occurs precisely at midcell. asm.orgasm.orgpsu.educore.ac.ukpsu.eduThe activation of MinC by MinD is proposed to involve a multistep mechanism that includes both bulk recruitment to the membrane and specific targeting to FtsZ assemblies. asm.orgnih.govpsu.edunih.govTable 1: Key Functions and Interactions of MinC Domains

Protein Protein Interaction Networks Involving Dminc

DMinC-MinD Complex Formation and Dynamics

The formation and dynamic behavior of the DMinC-MinD complex are central to the Min system's function, orchestrating the localization of MinC activity within the cell.

MinD, an ATPase, exhibits an ATP-dependent association with the bacterial inner membrane, a process crucial for the recruitment of MinC. MinD dimerizes in an ATP-dependent manner, enabling its binding to the membrane via a C-terminal amphipathic helix uoguelph.canih.govresearchgate.net. This cooperative binding of MinD-ATP to the membrane is thought to involve the formation of polymeric filaments on the membrane surface nih.govasm.org. Once MinD is bound to the membrane, it recruits MinC to form a MinC/MinD complex asm.orgnih.govpsu.eduacademicoo.complos.orgnih.govpsu.edu. MinC itself has little affinity for the membrane, making MinD's recruitment essential for MinC's function at physiological concentrations asm.orgpsu.edupsu.edu.

MinD's role extends beyond mere recruitment; it actively enhances DMinC's function at the membrane. MinD activates MinC by both recruiting it to the membrane and specifically targeting it to a septal component asm.orgpsu.edunih.govresearchgate.net. Evidence suggests that the binding of DMinC to MinD endows the MinC/MinD complex with a more specific affinity for a septal ring-associated target in vivo nih.govacademicoo.comnih.gov. This implies that MinD does not simply attract MinC to the membrane but also aids MinC in binding specifically to, or in close proximity to, the substrate of its N-terminal (ZMinC) domain, which is responsible for inhibiting FtsZ polymerization nih.govacademicoo.comnih.gov. This specific targeting is considered a significant step contributing to the efficiency of MinC/MinD-mediated division inhibition asm.org.

The MinC-MinD complex, along with MinE, exhibits dynamic pole-to-pole oscillations within the cell, a hallmark of the Min system that ensures the Z-ring forms precisely at midcell uoguelph.canih.govpsu.eduplos.org. MinD and MinE are the primary drivers of this oscillation, with MinC largely acting as a passive passenger that closely emulates MinD's density nih.govnih.gov.

While MinD has been observed to form polymers on vesicles in vitro, contributing to its cooperative membrane binding nih.govasm.orgpsu.edu, the concept of MinC/MinD copolymerization as an active form of the complex has been debated. Some studies have suggested that MinC and MinD can form copolymers of alternating dimers in vitro nih.govresearchgate.net. However, recent research indicates that MinC/MinD copolymer formation is not strictly required for Min function or for the polar oscillation of MinD in vivo, as MinDE can oscillate without MinC, and cells expressing MinD heterodimers that bind MinC but fail to form copolymers still display wild-type morphology nih.govnih.govresearchgate.netasm.org. This suggests that the membrane-anchored MinC/MinD complex, rather than a specific copolymer, is targeted to the Z-ring, leading to the disruption of FtsZ filaments researchgate.net.

DMinC-DicB Protein Interactions in Division Inhibition

Beyond MinD, DMinC also interacts with DicB, a protein encoded by a cryptic prophage, offering an alternative pathway for MinC activation and division inhibition.

DicB directly interacts with the C-terminal DMinC domain of MinC nih.govacademicoo.comnih.govresearchgate.net. This interaction is crucial for DicB's ability to stimulate MinC function. Although MinD and DicB share little sequence homology, both proteins can independently activate MinC-mediated division inhibition nih.govacademicoo.com. The binding of DicB to DMinC results in a complex that possesses a high affinity for certain septal ring targets in vivo nih.govacademicoo.comnih.govresearchgate.net.

DicB activates MinC-mediated division inhibition through a pathway that is independent of MinD and insensitive to MinE asm.orgnih.govacademicoo.comnih.govnih.govresearchgate.netresearchgate.net. Unlike MinD, which primarily recruits MinC to the membrane, DicB appears to stimulate MinC function by directly targeting the inhibitor to its substrate, the FtsZ ring nih.gov. This direct targeting is a key difference from the MinD-dependent mechanism, as there is no evidence for bulk MinC/DicB binding to the membrane per se nih.gov.

The DicB-mediated activation of MinC involves the specific targeting of the DMinC/DicB complex to ZipA-decorated FtsZ polymers, likely through a direct interaction between the complex and ZipA nih.govresearchgate.netnih.govresearchgate.net. This interaction is critical for DicB-induced division inhibition nih.gov. This direct targeting mechanism allows DicB to bypass the spatial regulation typically imposed by the MinDE oscillation, leading to a potent, MinD-independent inhibition of cell division nih.gov.

Protein Information

The proteins discussed in this article are key components of bacterial cell division regulation. Their PubChem CIDs are not applicable as PubChem primarily catalogs chemical compounds, not biological macromolecules like proteins.

| Protein Name | Role in Cell Division | PubChem CID |

| DMinC | C-terminal domain of MinC, essential for dimerization and binding to MinD/DicB. | N/A |

| MinD | ATPase, recruits MinC to the membrane, involved in oscillatory behavior. | N/A |

| MinC | Division inhibitor, interferes with FtsZ polymerization. | N/A |

| MinE | ATPase-activating protein for MinD, drives oscillation. | N/A |

| DicB | Prophage-encoded protein, activates MinC in a MinD-independent manner. | N/A |

| FtsZ | Forms the Z-ring, a cytoskeletal scaffold for cell division. | N/A |

| ZipA | FtsZ-binding protein, involved in DMinC/DicB targeting. | N/A |

Mechanistic Elucidation of Dminc Regulated Division Inhibition

Proposed Multistep Mechanisms for DMinC-Dependent Septal Ring Disruption

DMinC, a component of the Min system, functions as an inhibitor of Z-ring formation, which is the initial and crucial step in bacterial cytokinesis. The Z-ring is a dynamic structure primarily composed of the tubulin-like protein FtsZ, which polymerizes to form a scaffold for the assembly of the divisome—the multi-protein complex responsible for cell constriction and septum formation researchgate.net.

The inhibitory action of DMinC on Z-ring formation is multifaceted. DMinC primarily interferes with the polymerization of FtsZ, thereby preventing the assembly of stable FtsZ rings guidetopharmacology.orgfishersci.cafishersci.ca. Studies have shown that the N-terminal domain of MinC (often referred to as ZMinC) is responsible for antagonizing FtsZ assembly directly guidetopharmacology.orgfishersci.ca. The C-terminal domain of MinC (DMinC) is crucial for dimerization and for its interaction with MinD guidetopharmacology.orgfishersci.ca.

The mechanism by which DMinC disrupts septal rings is proposed to be a multistep process involving its interaction with MinD and other septal ring components. MinD, an ATPase, binds to the cytoplasmic membrane and recruits DMinC in an ATP-dependent manner guidetopharmacology.org. The resulting DMinC/MinD complex is then targeted to, or in close proximity to, septal ring components. This targeting enhances the inhibitory activity of DMinC by concentrating it at potential division sites fishersci.ca.

Research suggests that the binding of DMinC to MinD endows the DMinC/MinD complex with a specific affinity for septal ring-associated targets in vivo fishersci.ca. This high local concentration of DMinC is hypothesized to lead to a rapid disassembly of nascent FtsZ rings, resulting in a filamentous phenotype in cells where division is inhibited fishersci.ca. Another protein, DicB, can also interact with the DMinC domain, similarly stimulating MinC-dependent division inhibition by targeting the MinC/DicB complex to septal ring assemblies fishersci.ca.

The following table summarizes the key components and their roles in DMinC-dependent septal ring disruption:

| Component | Primary Role in Septal Ring Disruption | Interacting Domain/Protein |

| DMinC | Inhibits FtsZ polymerization | FtsZ, MinD, DicB |

| MinD | Recruits DMinC to membrane; targets complex to septal ring | DMinC |

| FtsZ | Forms the Z-ring (target of inhibition) | DMinC |

| DicB | Stimulates DMinC function; targets complex to septal ring | DMinC |

Toporegulation of Z-Ring Assembly via DMinC-MinD Oscillations

The precise positioning of the Z-ring at midcell, rather than at the cell poles, is a critical aspect of bacterial cell division, primarily orchestrated by the topological regulation of the Min system. This regulation involves a remarkable oscillation of the Min proteins—DMinC, MinD, and MinE—between the cell poles researchgate.netguidetopharmacology.orgwikipedia.org.

The oscillation cycle typically has a period of approximately 50 seconds in Escherichia coli guidetopharmacology.org. MinD, an ATPase, binds to the cytoplasmic membrane in the presence of ATP, forming a polar zone wikipedia.orgbiorxiv.org. DMinC acts as a "passenger" in this oscillation, being recruited to the membrane by MinD guidetopharmacology.orgciteab.com. MinE forms a ring at the receding edge of the MinD-DMinC complex, stimulating the ATPase activity of MinD guidetopharmacology.orgwikipedia.org. This ATP hydrolysis leads to the disassembly of the MinD-DMinC complex from the membrane at one pole, allowing it to reassemble at the opposite pole wikipedia.orgbiorxiv.org.

This continuous pole-to-pole oscillation ensures that the time-averaged concentration of the DMinC inhibitor is lowest at the midcell region and highest at the cell poles guidetopharmacology.orgbiorxiv.orgciteab.com. This spatially regulated gradient of DMinC concentration is fundamental to preventing FtsZ polymerization and subsequent Z-ring formation at the poles, thereby allowing the Z-ring to assemble exclusively at the cell's center, where the DMinC concentration is minimal guidetopharmacology.orgciteab.com.

The dynamic behavior of the Min proteins can be visualized as follows:

| Protein | Role in Oscillation | Key Interaction | Location at High Concentration (Time-averaged) |

| MinD | Membrane binding, recruits DMinC | DMinC, MinE | Poles |

| DMinC | Inhibits FtsZ assembly, passenger in oscillation | MinD, FtsZ | Poles |

| MinE | Stimulates MinD ATPase activity | MinD | Ring at receding edge of MinD zone |

Advanced Research Methodologies for Dminc Investigations

Genetic and Biochemical Approaches for Interaction Analysis

To understand the function of DMinC, it is essential to identify and characterize its binding partners. Genetic and biochemical techniques have been pivotal in mapping the interaction network of DMinC.

Bacterial Two-Hybrid System Applications in DMinC Research

The bacterial two-hybrid (BTH) system, and the similar yeast two-hybrid system, are powerful genetic tools for detecting protein-protein interactions in vivo. In the context of DMinC research, these systems have been instrumental in identifying its direct binding partners. For instance, a yeast two-hybrid assay was employed to demonstrate a direct interaction between MinC and the proteins MinD and DicB. asm.org This technique relies on the reconstitution of a transcription factor's activity when two proteins of interest, fused to separate domains of the transcription factor, interact. The strength of this interaction can be quantified, providing insights into the binding affinity.

Studies have confirmed a moderately strong interaction between MinC and MinD, and a weaker self-interaction for MinC itself. asm.org Notably, a very strong interaction was detected between MinC and DicB, highlighting a significant direct association between these two proteins. asm.org These findings are crucial for understanding how DMinC is recruited and activated to perform its function in regulating cell division.

| Bait Protein | Prey Protein | Interaction Strength | Reference |

|---|---|---|---|

| MinC | MinD | Moderately Strong | asm.org |

| MinC | DicB | Very Strong | asm.org |

| MinC | MinC | Weak | asm.org |

| MinD | MinD | Strong | asm.org |

In Vitro Reconstitution and Pull-Down Assays for DMinC Binding Partners

In vitro reconstitution and pull-down assays are biochemical methods that allow for the study of direct protein interactions in a controlled environment, free from the complexities of the cellular milieu. These techniques have been used to validate the interactions suggested by two-hybrid systems and to further dissect the molecular mechanisms involved.

A notable example is the use of a phospholipid vesicle sedimentation assay, a form of pull-down assay, to demonstrate the ATP-dependent recruitment of MinC to membranes by MinD. asm.org In this assay, purified MinD was incubated with phospholipid vesicles, and the subsequent addition of purified GFP-MinC showed that MinC was co-sedimented with the MinD-vesicle complexes, confirming a direct interaction and membrane recruitment. asm.org

Furthermore, sedimentation assays have been employed to investigate the inhibitory effect of MinC on the polymerization of the FtsZ protein, a key component of the cell division ring. nih.gov These experiments revealed that the N-terminal domain of MinC is responsible for this inhibition. nih.gov By using purified components, researchers can precisely control the experimental conditions to dissect the specific roles of different protein domains and the influence of other factors on complex formation.

Live-Cell Imaging and Spatiotemporal Localization Studies of DMinC

Understanding where and when DMinC is located within a living cell is crucial to elucidating its function. Live-cell imaging techniques, particularly those utilizing fluorescent protein fusions, have provided unprecedented insights into the dynamic behavior of DMinC.

Fluorescent Protein Fusions (e.g., GFP-DMinC) for In Vivo Tracking

The fusion of DMinC to fluorescent proteins, such as Green Fluorescent Protein (GFP), has enabled the direct visualization of its localization and dynamics in living bacterial cells. asm.orgnih.govcore.ac.uk Researchers have constructed various GFP-DMinC fusions to track the protein's movement and assembly into higher-order structures. asm.org

These studies have revealed that GFP-DMinC, in complex with MinD, localizes to the septal rings, which are the sites of cell division. asm.org Furthermore, time-lapse microscopy has shown that the GFP-MinC fusion oscillates from one pole of the cell to the other with a cycle time of approximately 45 seconds. asm.org This dynamic oscillation is believed to be a key mechanism for ensuring that cell division occurs at the mid-cell. asm.org Even when the N-terminal domain of MinC is removed, the resulting GFP-DMinC fusion still exhibits this oscillatory behavior and an affinity for the septal rings. asm.org

| Fusion Protein | Observed Localization | Dynamic Behavior | Reference |

|---|---|---|---|

| GFP-MinC | Cell poles and septal rings | Pole-to-pole oscillation (~45s cycle) | asm.org |

| GFP-DMinC | Cell poles and septal rings | Pole-to-pole oscillation, transient association with rings | asm.org |

| DicB-GFP-DMinC | Septal rings | Accumulation at septal rings | nih.gov |

Quantitative Analysis of DMinC Localization Patterns

Quantitative analysis of the images obtained from live-cell imaging provides deeper insights into the spatiotemporal regulation of DMinC. By measuring fluorescence intensity and tracking the movement of fluorescently tagged proteins over time, researchers can model the dynamic processes governing DMinC localization.

For instance, time-lapse images of individual cells expressing GFP-DMinC have been used to measure the cell length and the precise position of the transiently fluorescent rings relative to the cell poles. asm.org This quantitative data allows for a detailed comparison of the localization of DMinC complexes with the actual sites of cell division. Such analyses have shown that both the DMinC/MinD and DMinC/DicB complexes have a high affinity for septal ring structures in vivo. asm.org These quantitative observations are essential for developing and validating mathematical models of the Min system and its role in the precise placement of the division site. asm.org

Structural Biology Techniques for DMinC and its Complexes

To fully understand the function of DMinC at a molecular level, it is necessary to determine its three-dimensional structure and the architecture of its complexes with other proteins. Structural biology techniques, such as X-ray crystallography, provide atomic-level details of protein structures.

While the structure of the full-length dimeric MinC from Thermotoga maritima has been reported, showing dimerization via the C-terminal domain (DMinC), more recent work has focused on the domains of MinC from Escherichia coli. nih.gov The crystal structure of the E. coli MinC N-terminal domain (MinCNTD) revealed that it forms a dimer through a process called domain swapping. nih.gov This suggests that the dimerization of full-length E. coli MinC may occur through both its N-terminal and C-terminal domains. nih.gov This structural information is critical for understanding how MinC interacts with itself and with its binding partners to inhibit the formation of the FtsZ ring at improper locations within the cell. nih.gov The detailed structural view allows for the interpretation of biochemical and genetic data in a molecular context and provides a basis for understanding the mechanism of action of DMinC.

Based on the conducted research, there is no publicly available scientific literature or data that specifically details the application of the requested advanced research methodologies to a compound identified as "Dminc-I."

The search for information on Cryo-Electron Microscopy, X-ray Crystallography, Small-Angle X-ray Scattering (SAXS), Mutagenesis, and Functional Complementation Assays in relation to "this compound" did not yield any specific research findings, data tables, or detailed discussions.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on the chemical compound "this compound" within the structured outline provided in the user's request. The foundational information required to write about the investigation of this specific compound using the specified techniques is not present in the available search results.

Theoretical and Computational Perspectives on Dminc Function

Molecular Modeling and Simulation of DMinC Protein Dynamics and Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the complex movements and conformational changes of proteins like DMinC at an atomic level. chemrxiv.orgyoutube.com These simulations solve Newton's equations of motion for each atom in the system, providing a trajectory that reveals how the protein's structure evolves over time. chemrxiv.orgyoutube.com This approach allows researchers to visualize and understand the "jiggling and wiggling of atoms" that are fundamental to a protein's biological function. frontiersin.org

The study of DMinC's large-scale conformational changes is crucial for linking its structure to its cellular activities. frontiersin.org MD simulations can model these transitions, which are often essential for function but can be difficult to capture with experimental methods alone. nih.gov By simulating DMinC in a virtual environment that includes explicit water molecules and ions, researchers can observe subtle, functionally important conformational shifts that might occur below the protein's melting temperature. nih.gov These simulations can identify changes in native contacts, hydrogen bonding, and secondary structure elements, providing a detailed picture of the protein's flexibility and the mechanisms that govern its functional transitions. nih.gov Enhanced sampling techniques and the development of Markov-state models can further extend the timescales of these simulations, allowing for the observation of more significant conformational changes, such as the opening of binding clefts or domain movements. chemrxiv.org

The insights gained from MD simulations are not just descriptive; they generate semi-quantitative estimates and hypotheses that can be tested experimentally. frontiersin.org For instance, simulations might predict how the motion of a specific alpha-helix or loop in DMinC is critical for its interaction with other proteins, guiding future site-directed mutagenesis studies. nih.gov This integration of computational simulation and experimental validation is key to building a comprehensive model of DMinC's dynamic behavior. frontiersin.org

Computational Analysis of DMinC-Protein Interface Interactions and Binding Energetics

Understanding the stability and specificity of the complexes DMinC forms with its binding partners is essential for deciphering its biological role. Computational methods provide a framework for analyzing the energetics of these protein-protein interactions. nih.gov Approaches such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method are used to estimate the free energy of binding between DMinC and its partners. chemrxiv.org This technique combines molecular mechanics energy calculations with continuum solvation models to dissect the energetic contributions of various forces, including van der Waals interactions, electrostatics, and solvation effects. chemrxiv.orgnih.gov

Computational analysis allows for a detailed decomposition of the binding free energy, revealing which residues at the DMinC-protein interface are critical for the interaction. nih.gov For example, in silico alanine (B10760859) scanning, where key residues are computationally mutated to alanine, can predict the impact of individual amino acids on binding affinity. researchgate.net These predictions can highlight "hot spots" at the interface that contribute most significantly to the binding energy. researchgate.net Studies have shown that while nonpolar effects like the hydrophobic effect often stabilize protein complexes, electrostatic interactions can either oppose or favor binding depending on the specific local environment. nih.gov

The accuracy of these binding energy predictions can be enhanced by integrating physics-based energy calculations with machine learning models. chemrxiv.org By training algorithms on extensive datasets of protein complexes with known binding affinities, it is possible to develop models that more accurately predict the binding stability of the DMinC-protein complex. nih.govchemrxiv.org These computational tools are invaluable for understanding the molecular recognition mechanisms that govern DMinC's interactions and for predicting how mutations might alter these interactions, potentially leading to dysfunction. nih.gov

| Interaction Parameter | Computational Method | Predicted Contribution to DMinC Binding |

| Van der Waals Energy | Molecular Mechanics (MM) | Favorable |

| Electrostatic Energy | MM / Poisson-Boltzmann (PB) | Context-Dependent |

| Polar Solvation Energy | Generalized Born (GB) / PB | Unfavorable |

| Nonpolar Solvation Energy | Surface Area (SA) | Favorable |

| Total Binding Free Energy (ΔG) | MM/GBSA or MM/PBSA | Predicted Overall Affinity |

This interactive table outlines the typical components of binding free energy calculations for a protein complex like DMinC, as determined by common computational methods.

Coarse-Grained and Atomistic Simulations of Min System Oscillations and Pattern Formation

While all-atom (AA) simulations provide high-resolution detail, their computational cost limits them to relatively small systems and short timescales. nih.govub.edu To study large-scale phenomena involving the Min system, such as protein oscillations and spatial pattern formation within a cell, researchers often turn to coarse-grained (CG) models. ub.edunih.gov CG simulations simplify the system's representation by grouping multiple atoms into single "beads," which significantly reduces the computational expense and allows for the simulation of much larger systems over longer, biologically relevant timescales (microseconds to milliseconds). nih.govnih.govresearchgate.net

The development of a CG model for the Min system, including DMinC, involves creating a simplified force field that can accurately reproduce key properties of the system, which can be derived from either experimental data or more detailed atomistic simulations. nih.gov These CG models have been successfully used to investigate diverse processes such as lipid bilayer dynamics, protein folding, and the self-assembly of large macromolecular complexes. acs.org

A powerful approach is to use mixed or multiscale models that combine atomistic and coarse-grained representations. acs.org In such a simulation of the Min system, the core interaction site of DMinC might be modeled in full atomistic detail to capture the specifics of its binding, while the surrounding proteins and cellular environment are represented at a coarse-grained level. acs.org This hybrid approach balances computational efficiency with chemical specificity, enabling the study of how atomic-level interactions at the DMinC interface can give rise to emergent, system-level behaviors like dynamic oscillations and pattern formation. researchgate.netacs.org

| Simulation Type | Resolution | Typical Timescale | Applicability to Min System |

| All-Atom (AA) | Every atom is explicit | Nanoseconds (ns) | High-detail analysis of DMinC binding site dynamics. |

| Coarse-Grained (CG) | Groups of atoms as "beads" | Microseconds (µs) to Milliseconds (ms) | Simulating large-scale Min protein self-assembly and oscillation patterns. |

| Mixed AA/CG | High-resolution region within a CG environment | Nanoseconds to Microseconds | Modeling how DMinC's specific interactions influence overall system dynamics. |

This interactive table compares different simulation strategies that can be applied to study the Min system at various scales.

Predictive Algorithms for DMinC-Mediated Cellular Processes and Regulatory Networks

To move from describing the behavior of DMinC to predicting its impact on cellular function, researchers employ a range of predictive algorithms and systems biology approaches. nih.govnih.gov These computational tools aim to build models that can forecast the future states of biological systems based on initial conditions and known interactions. nih.govnih.gov By integrating high-throughput experimental data with mathematical models, these algorithms can help construct regulatory networks centered around DMinC.

One approach involves the use of graph theory-related methods to model the network of protein-protein interactions in which DMinC participates. nih.gov Network growth algorithms can generate models with properties similar to real biological networks, providing insights into the system's topology and potential regulatory motifs. nih.gov Machine learning algorithms can also be used to predict unknown interactions or validate existing ones within the DMinC regulatory network. nih.gov

For dynamic processes, trajectory inference algorithms can be used to order cells in a pseudo-temporal sequence based on molecular profiles, which can help map out the cellular state transitions mediated by DMinC. nih.gov Ultimately, the goal is to develop comprehensive, quantitative models that represent the underlying chemistry and logic of DMinC-mediated processes. nih.gov These predictive models are essential for understanding how DMinC contributes to cellular homeostasis and how its dysregulation might lead to disease, paving the way for new therapeutic strategies. nih.gov

Q & A

Basic Research Questions

Q. How can I formulate a focused research question to study Dminc-I's biochemical properties?

- Methodological Answer : Use the P-E/I-C-O framework to define:

- Population (e.g., specific cell lines or model organisms),

- Exposure/Intervention (this compound concentration, administration method),

- Comparison/Control (baseline or alternative compounds),

- Outcome (measurable biomarkers or phenotypic changes).

Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and significance .

Q. What are key considerations for designing reproducible experiments with this compound?

- Methodological Answer :

- Task Distribution : Define roles for synthesis, characterization, and data analysis within the team .

- Reproducibility : Document experimental protocols in detail (e.g., solvent purity, temperature controls) and validate results using independent replicates. Reference primary literature for established methods .

Q. How should I structure a literature review to identify gaps in this compound research?

- Methodological Answer :

- Use keyword combinations (e.g., "this compound pharmacokinetics" + "in vivo models") across databases like PubMed and Scopus.

- Categorize findings into mechanistic studies, toxicity profiles, and therapeutic applications. Highlight inconsistencies in reported data (e.g., conflicting IC50 values) to justify your research focus .

Q. What ethical guidelines apply to this compound studies involving human-derived samples?

- Methodological Answer :

- Obtain institutional review board (IRB) approval for protocols involving biospecimens.

- Clearly outline participant selection criteria (e.g., exclusion of immunocompromised individuals) and anonymize data to protect privacy .

Advanced Research Questions

Q. How can I resolve contradictions in this compound's mechanism of action across different assays?

- Methodological Answer :

- Triangulation : Cross-validate results using complementary techniques (e.g., molecular docking simulations + enzymatic assays).

- Sensitivity Analysis : Test how variables like pH or cofactors affect outcomes. Reconcile discrepancies by contextualizing findings within systematic reviews .

Q. What statistical approaches are suitable for analyzing multivariate data in this compound dose-response studies?

- Methodological Answer :

- Use ANOVA for comparing multiple groups, followed by post-hoc tests (e.g., Tukey’s HSD) to identify significant differences.

- For non-linear relationships, apply logistic regression or machine learning models (e.g., random forests) to predict outcome thresholds .

Q. How do I address variability in this compound's stability under different storage conditions?

- Methodological Answer :

- Design a stability-indicating study with controlled variables (temperature, humidity, light exposure).

- Use accelerated aging tests and HPLC to quantify degradation products. Compare results against ICH guidelines for pharmaceutical compounds .

Q. What strategies mitigate bias in longitudinal studies of this compound's chronic effects?

- Methodological Answer :

- Implement blinding during data collection and analysis.

- Use stratified randomization to balance confounding factors (e.g., age, genetic background). Periodically audit data for outliers or measurement drift .

Methodological Frameworks Table

Additional Considerations

- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets. Use repositories like Zenodo or ChEMBL .

- Mixed-Methods Design : Combine quantitative assays (e.g., LC-MS quantification) with qualitative interviews to explore clinical perceptions of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.